molecular formula C13H10ClN3O2 B11712196 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine CAS No. 14295-17-1

1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine

Cat. No.: B11712196
CAS No.: 14295-17-1
M. Wt: 275.69 g/mol
InChI Key: VYNDYTODNXRKJN-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine is an organic compound with the molecular formula C13H10ClN3O2. It is a hydrazone derivative formed by the reaction of hydrazine with aldehydes or ketones.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve:

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

14295-17-1

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H

InChI Key

VYNDYTODNXRKJN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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